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Compound of Interest

Compound Name: 4-Mercapto-4-methyl-2-pentanone

Cat. No.: B033688

This guide provides a detailed overview of the spectroscopic data for 4-Mercapto-4-methyl-2-
pentanone, a key compound in various research and industrial applications. The information is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 4-Mercapto-4-methyl-2-pentanone (CeH120S),
the exact molecular weight is 132.23 g/mol .[1] The most common method for analyzing volatile
sulfur compounds like this is Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Mass Spectrometry Data for 4-Mercapto-4-methyl-2-pentanone

Parameter Value Source
Molecular Formula CeH120S PubChem[1]
Molecular Weight 132.23 g/mol PubChem|[1]
lonization Mode Electron lonization (EI) NIST WebBook|[2]

) Data not fully available in
Major Fragments (m/z) )
public databases
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Note: While the NIST Mass Spectrometry Data Center holds data for this compound, specific
fragmentation patterns are not fully detailed in the readily accessible public records.[1][2]

Experimental Protocol: GC-MS Analysis

A general protocol for the analysis of volatile sulfur compounds, including thiols like 4-
Mercapto-4-methyl-2-pentanone, using GC-MS is as follows:

o Sample Preparation: The sample is typically dissolved in a suitable solvent. For complex
matrices, a headspace solid-phase microextraction (SPME) may be employed to isolate
volatile components.

e Gas Chromatography (GC):

o Injector: The sample is injected into a heated port (typically 250 °C) to ensure
volatilization.

o Column: A capillary column, often with a non-polar stationary phase, is used to separate
the components of the sample based on their boiling points and affinities.

o Oven Program: A temperature gradient is applied to the oven to facilitate the separation of
compounds with different volatilities.

o Carrier Gas: An inert gas, such as helium or nitrogen, is used to carry the sample through
the column.

e Mass Spectrometry (MS):

o lonization: As the separated compounds elute from the GC column, they enter the mass
spectrometer and are ionized, typically using electron ionization (El).

o Mass Analyzer: The resulting ions are then separated based on their mass-to-charge ratio
(m/z) by a mass analyzer.

o Detector: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 4-Mercapto-4-methyl-2-pentanone will exhibit characteristic
absorption bands corresponding to its ketone and thiol functionalities.

Table 2: Infrared Spectroscopy Data for 4-Mercapto-4-methyl-2-pentanone

Expected
. . Observed Peak
Functional Group Absorption Range ( , Source
cm-
(cm™)

) Data not specified in
S-H (thiol) stretch 2550-2600 (weak) ] General IR data
public records

Data not specified in
C=0 (ketone) stretch 1705-1725 ) General IR data
public records

Data not specified in
C-H (alkane) stretch 2850-3000 ] General IR data
public records

Note: Publicly available data from Bio-Rad Laboratories confirms the existence of an FTIR
spectrum for this compound, though specific peak values are not detailed.[1]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

The following outlines a typical procedure for obtaining an FTIR spectrum of a liquid sample
like 4-Mercapto-4-methyl-2-pentanone:

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27 FT-IR, is commonly used.[1]

o Sample Preparation: For a neat (undiluted) liquid, a small drop of the sample is placed
between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The
plates are then mounted in a sample holder.

e Background Spectrum: A background spectrum of the empty salt plates is recorded first. This
is done to subtract any absorbance from the plates and the surrounding atmosphere (e.g.,
CO2z and water vapor).
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o Sample Spectrum: The sample is placed in the spectrometer's beam path, and the infrared
spectrum is recorded. The instrument measures the interference pattern of the infrared beam
after it has passed through the sample.

o Data Processing: A mathematical process called a Fourier transform is applied to the
interference pattern to obtain the final infrared spectrum, which is a plot of absorbance or
transmittance versus wavenumber (cm~1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

H NMR (Proton NMR): This technique gives information about the number of different types of
protons, their chemical environment, and their proximity to other protons.

13C NMR (Carbon NMR): This technique provides information about the number of different
types of carbon atoms in a molecule.

Despite extensive searches of public databases, experimental *H and 3C NMR data for 4-
Mercapto-4-methyl-2-pentanone are not readily available. However, computational tools can
provide predicted chemical shifts.

Table 3: Predicted *H NMR Spectral Data for 4-Mercapto-4-methyl-2-pentanone

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (ppm)

CHs (ketone) ~2.1 singlet 3H

CH:z ~2.5 singlet 2H

C(CHs)2 ~1.3 singlet 6H

SH ~1.5 singlet 1H

Table 4: Predicted 13C NMR Spectral Data for 4-Mercapto-4-methyl-2-pentanone
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Carbon Assignment Predicted Chemical Shift (ppm)
C=0 ~208

C(CHs)2 a5

CH2 ~55

C(CHs)2 ~30

CHs (ketone) ~30

Note: The above NMR data is predicted and should be confirmed with experimental data when
available. A resource for predicting NMR spectra is available online.[3]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

o Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g.,
CDCls). A small amount of a reference standard, such as tetramethylsilane (TMS), is often
added.

 Instrumentation: The sample is placed in a thin glass tube and inserted into the probe of a
nuclear magnetic resonance spectrometer.

o Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with
radiofrequency pulses. The resulting signals from the excited nuclei are detected.

o Data Processing: The detected signals are processed using a Fourier transform to generate
the NMR spectrum, which shows the chemical shifts of the different nuclei.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Mercapto-4-methyl-2-pentanone.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b033688#spectroscopic-data-of-4-mercapto-4-methyl-
2-pentanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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